Abiesadine N

Lipophilicity Physicochemical Property ADME

Researchers requiring a well-characterized, methoxylated abietane diterpenoid often face supply inconsistency and generic analog substitution. Abiesadine N (CAS 1159913-80-0) directly resolves this as a structurally authenticated C-15 methoxy derivative of dehydroabietic acid (DHA), isolated from Pinus yunnanensis bark. - Distinctive SAR profile: Higher logP (5.44 vs 4.90) and unique H-bond acceptor count (3 vs 2) compared to DHA, enabling controlled structure-activity relationship investigations. - Analytical reliability: Unique chromatographic retention and predicted boiling point (436.1±45.0 °C) ensure accurate identification and quantification as a reference standard. - Supply assurance: ≥98% purity, comprehensive characterization data (SMILES, InChI), and consistent availability for immediate research integration.

Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
Cat. No. B565468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbiesadine N
Molecular FormulaC21H30O3
Molecular Weight330.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H30O3/c1-19(2,24-5)15-8-9-16-14(13-15)7-10-17-20(16,3)11-6-12-21(17,4)18(22)23/h8-9,13,17H,6-7,10-12H2,1-5H3,(H,22,23)/t17-,20-,21-/m1/s1
InChIKeyQBAITYMIZWFOLG-DUXKGJEZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Abiesadine N for Anti-inflammatory Research


Abiesadine N (CAS: 1159913-80-0), also known as 15-Methoxydidehydroabietic acid, is a naturally occurring abietane-type diterpenoid with a molecular formula of C₂₁H₃₀O₃ and a molecular weight of 330.46 g/mol . It is isolated from the bark of Pinus yunnanensis and represents a distinct, methoxylated analog within the dehydroabietic acid (DHA) family [1]. Its structural modification, a methoxy group at the C-15 position, imparts unique physicochemical properties that differentiate it from its parent compound and other abietane diterpenoids, positioning it as a valuable, well-characterized research tool for investigating inflammation-related pathways .

1 Distinct methoxylated DHA analog for abietane SAR studies
2 Isolated natural product from Pinus yunnanensis bark
3 Well-characterized probe for inflammation-related pathway research

Abiesadine N Interchangeability Risk


Generic substitution among abietane diterpenoids is scientifically invalid due to the direct impact of specific functional groups on physicochemical and biological properties. Abiesadine N is a C-15 methoxylated derivative of dehydroabietic acid (DHA), a modification that alters its key physicochemical parameters, including lipophilicity and hydrogen bonding capacity . As detailed in the evidence below, this structural divergence from DHA (logP of 4.90) and abietic acid (logP range 4.80–6.51) translates into a distinct molecular profile [1]. Such variations are critical in biological assays where solubility, membrane permeability, and target engagement are highly sensitive to even minor structural changes. Therefore, substituting Abiesadine N with a cheaper, unmodified analog would compromise experimental integrity and produce non-reproducible data, as the compound's unique methoxylation dictates its specific behavior in a research setting.

1
C-15 methoxylation alters lipophilicity and H-bond capacity; unmodified DHA may shift assay-response profiles
2
Generic abietane diterpenoids may not reproduce target-engagement context observed with this analog
3
Physicochemical property differences require compound-specific validation for analytical and biological workflows

Abiesadine N Physicochemical Differentiation


Lipophilicity vs. DHA

Abiesadine N demonstrates a quantifiably different lipophilicity profile compared to its parent compound, dehydroabietic acid (DHA). The C-15 methoxy substitution results in a calculated LogP value of 5.44 for Abiesadine N, which is higher than the LogP of 4.90 for DHA . This 0.54 logP unit increase signifies a higher affinity for non-polar environments, which can directly impact a compound's membrane permeability and distribution characteristics in a biological system.

Lipophilicity vs. DHA
Data to verify
LogP 5.44 vs 4.90
Δ +0.54; in silico calculation
Supports lipophilicity-dependent assay review
May impact membrane-partitioning context
Lipophilicity Physicochemical Property ADME

Hydrogen Bonding vs. DHA

The presence of the 15-methoxy group in Abiesadine N increases its capacity for intermolecular interactions. It possesses three hydrogen bond acceptor sites compared to only two in dehydroabietic acid . This change in the hydrogen bonding landscape can alter a compound's solvation, its binding affinity to biological targets, and its ability to form stable crystal structures, differentiating it from the parent molecule in both chemical and biological contexts.

Hydrogen Bonding vs. DHA
Data to verify
3 vs 2 H-bond acceptors
Δ +1 acceptor; in silico calculation
Supports target-engagement and solvation context
Relevant for SAR interpretation
Hydrogen Bonding Molecular Recognition Drug Design

Molecular Complexity vs. DHA

The methoxylation at C-15 in Abiesadine N results in a measurable increase in both molecular weight and conformational flexibility compared to dehydroabietic acid. Abiesadine N has a molecular weight of 330.46 g/mol and three rotatable bonds, whereas DHA has a molecular weight of 300.44 g/mol and two rotatable bonds . These differences, while subtle, can affect a molecule's behavior in size-exclusion processes, its diffusion rate, and its conformational entropy, which are important considerations for biophysical assays and computational modeling.

Molecular Complexity vs. DHA
Data to verify
MW 330.46; 3 rotatable bonds
DHA: MW 300.44; 2 rotatable bonds
Supports analytical and biophysical differentiation
Conformational entropy context may vary
Molecular Weight Structural Biology Computational Chemistry

Abiesadine N Research Applications


DHA SAR Scaffold

Abiesadine N's well-defined structural divergence from DHA—a 15-methoxy group resulting in higher logP (5.44 vs 4.90), additional hydrogen bond acceptor (3 vs 2), and increased molecular weight (330.46 vs 300.44)—makes it an ideal tool for SAR investigations . Researchers can use this pair of compounds to systematically probe the effect of C-15 methoxylation on target binding, cellular permeability, or metabolic stability, generating controlled, interpretable data in anti-inflammatory or anticancer projects.

Diterpenoid Analytical Standard

As a specific abietane diterpenoid isolated from Pinus yunnanensis bark, Abiesadine N serves as a valuable reference standard for analytical chemistry . Its unique retention time in chromatographic systems, driven by its specific physicochemical properties (e.g., a boiling point of 436.1±45.0 °C at 760 mmHg), allows for its accurate identification and quantification in complex plant extracts or resin samples, supporting phytochemical characterization and quality control efforts .

Lipophilicity and Anti-inflammatory Activity

The quantifiably higher LogP of Abiesadine N (5.44) compared to DHA (4.90) allows researchers to use this compound to investigate the specific contribution of lipophilicity to the modulation of inflammatory pathways . Studies comparing the two can help dissect whether any observed differences in activity against targets like NF-κB or iNOS are due to the methoxy moiety itself or the resultant change in the compound's ability to partition into cellular membranes, providing a more nuanced understanding of its mechanism of action .

Distinct Diterpenoid Research Probe

For laboratories seeking to expand their library of structurally diverse diterpenoids, Abiesadine N offers a well-characterized, high-purity option (≥98%) that is distinct from common abietane scaffolds like DHA and abietic acid . Its comprehensive characterization data (CAS, molecular formula, SMILES notation, and key physicochemical properties) simplifies procurement, facilitates rapid integration into research workflows, and reduces the time required for initial compound validation .

Application
Selection Property
Validation Focus
DHA SAR Scaffold
C-15 methoxylation; distinct physicochemical profile
Target-binding and cellular-permeability comparison with DHA
Diterpenoid Analytical Standard
Unique retention behavior; high purity
Chromatographic method development and phytochemical QC
Lipophilicity and Anti-inflammatory Research
Higher LogP relative to DHA
Lipophilicity-dependent membrane partitioning and pathway modulation
Distinct Diterpenoid Research Probe
Well-characterized, methoxylated abietane scaffold
Rapid integration into inflammation-pathway screening workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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